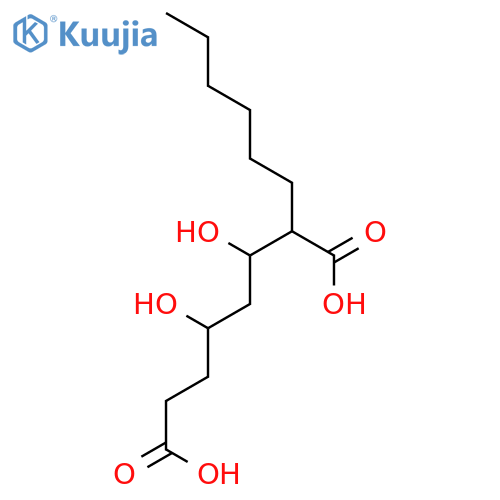Cas no 186423-00-7 (Octanedioic acid, 2-hexyl-3,5-dihydroxy-)

186423-00-7 structure
商品名:Octanedioic acid, 2-hexyl-3,5-dihydroxy-
Octanedioic acid, 2-hexyl-3,5-dihydroxy- 化学的及び物理的性質
名前と識別子
-
- Octanedioic acid, 2-hexyl-3,5-dihydroxy-
- RO610591
- RO-61-0591
- RO61-0591
- (2S,3R,5S)-2-hexyl-3,5-dihydroxyoctanedioic acid
- Y69ULD0NKC
- Octanedioic acid, 2-hexyl-3,5-dihydroxy-, (2S,3R,5S)-
- RO 61-0591
- Orlistat (m9)
- 186423-00-7
- UNII-Y69ULD0NKC
- Q27294311
-
- インチ: InChI=1S/C14H26O6/c1-2-3-4-5-6-11(14(19)20)12(16)9-10(15)7-8-13(17)18/h10-12,15-16H,2-9H2,1H3,(H,17,18)(H,19,20)/t10-,11-,12+/m0/s1
- InChIKey: XXJYVIMIEJMJBD-SDDRHHMPSA-N
- ほほえんだ: O=C(O)[C@@H](CCCCCC)[C@H](O)C[C@@H](O)CCC(O)=O
計算された属性
- せいみつぶんしりょう: 290.17293854Da
- どういたいしつりょう: 290.17293854Da
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 12
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 115Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 色と性状: Solid powder
Octanedioic acid, 2-hexyl-3,5-dihydroxy- セキュリティ情報
- シグナルワード:Warning
- ちょぞうじょうけん:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
Octanedioic acid, 2-hexyl-3,5-dihydroxy- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T34377-5 mg |
RO-61-0591 |
186423-00-7 | 5mg |
¥7000.00 | 2023-01-30 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T34377-5mg |
RO-61-0591 |
186423-00-7 | 5mg |
¥ 7000 | 2023-09-07 |
Octanedioic acid, 2-hexyl-3,5-dihydroxy- 関連文献
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Ping Tong Food Funct., 2020,11, 628-639
186423-00-7 (Octanedioic acid, 2-hexyl-3,5-dihydroxy-) 関連製品
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
